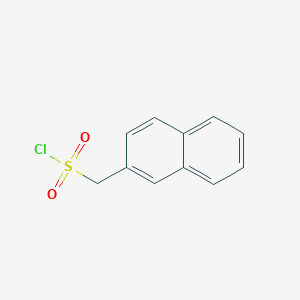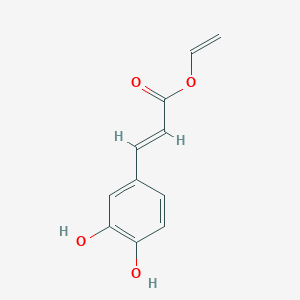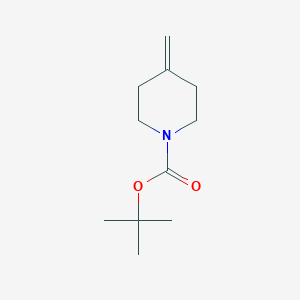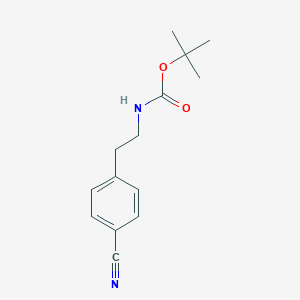
Naphthalen-2-ylmethanesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, from reactions involving sulfonyl chloride precursors highlights the methodologies used to prepare naphthalen-2-ylmethanesulfonyl chloride analogs. These processes typically involve the reaction of specific sulfonyl chlorides with amines under controlled conditions (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to naphthalen-2-ylmethanesulfonyl chloride has been characterized using techniques like X-ray diffraction, FT-IR, UV-Vis, and NMR. These analyses provide insights into the compound's geometry, bonding, and electronic structure, offering a foundation for understanding its reactivity and properties (Gültekin et al., 2020).
Chemical Reactions and Properties
Naphthalen-2-ylmethanesulfonyl chloride and its derivatives participate in a variety of chemical reactions, including cascade reactions with α-diazocarbonyl compounds to form highly functionalized naphthalenones. These reactions demonstrate the compound's versatility as a precursor for synthesizing complex naphthalene derivatives with potential applications in organic synthesis (Chen et al., 2019).
Physical Properties Analysis
The physical properties of naphthalen-2-ylmethanesulfonyl chloride derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. Studies on related compounds provide valuable data on these properties, guiding their practical use in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of naphthalen-2-ylmethanesulfonyl chloride, including reactivity, stability, and electronic characteristics, are influenced by its molecular structure. Theoretical calculations and experimental studies offer insights into these properties, helping predict the compound's behavior in various chemical environments (Giricheva et al., 2013).
Scientific Research Applications
Synthesis of 1,3-Dihydroxynaphthalene
One application of Naphthalen-2-ylmethanesulfonyl Chloride in scientific research involves the synthesis of 1,3-dihydroxynaphthalene, a compound reviewed for its various synthesis routes and applications. The preferred method for its synthesis is photocatalytic oxidation in aqueous nano-TiO2 suspension due to its simplicity and eco-friendly process. This method demonstrates the compound's potential in sustainable chemistry applications (Zhang You-lan, 2005).
Mass Transfer Measurements Using Naphthalene Sublimation
Naphthalene sublimation is a technique widely used to study mass and heat transfer in various applications. This method is particularly advantageous in complex flows and geometries, offering accurate and detailed measurements of local transfer coefficients. Such studies underscore the relevance of naphthalene derivatives in enhancing our understanding of mass transfer phenomena (R. J. Goldstein & H. H. Cho, 1995).
Environmental Impacts of Naphthalene
Research on naphthalene's sources and environmental exposures highlights its classification as a possible human carcinogen and its widespread presence in both indoor and outdoor air. The study reviews the emissions from combustion and off-gassing from its use as a deodorizer, repellent, and fumigant, contributing to understanding its environmental health risks (C. Jia & S. Batterman, 2010).
Wastewater Purification
The combined electron-beam and biological purification method demonstrates the potential of naphthalen-2-ylmethanesulfonyl chloride derivatives in treating industrial wastewater contaminated with non-biodegradable surfactants. This innovative approach, which involves the degradation of surfactants to biodegradable products followed by biological purification, has found practical applications, showcasing the compound's utility in environmental remediation (A. K. Pikaev et al., 1997).
Safety and Hazards
Naphthalen-2-ylmethanesulfonyl Chloride is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
naphthalen-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVZZODQMXUDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-ylmethanesulfonyl Chloride | |
CAS RN |
161448-78-8 |
Source


|
| Record name | naphthalen-2-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)





![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)

